molecular formula C10H21BO2 B14390129 5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane CAS No. 89561-36-4

5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B14390129
CAS No.: 89561-36-4
M. Wt: 184.09 g/mol
InChI Key: LLMUGBXKDVJEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a dioxaborinane ring. The presence of boron in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of boronic acids. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.

    Substitution: The dioxaborinane ring can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.

Scientific Research Applications

5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical reactions. The dioxaborinane ring structure allows for selective binding to specific targets, making it useful in applications such as catalysis and drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborane
  • 5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 5-(2-Methylpropyl)-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific ring structure and the presence of both methylpropyl and propan-2-yl groups

Properties

CAS No.

89561-36-4

Molecular Formula

C10H21BO2

Molecular Weight

184.09 g/mol

IUPAC Name

5-(2-methylpropyl)-2-propan-2-yl-1,3,2-dioxaborinane

InChI

InChI=1S/C10H21BO2/c1-8(2)5-10-6-12-11(9(3)4)13-7-10/h8-10H,5-7H2,1-4H3

InChI Key

LLMUGBXKDVJEAU-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)CC(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.